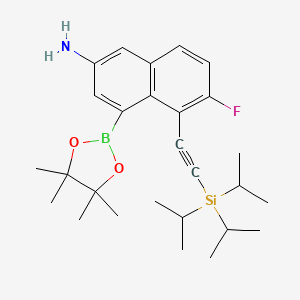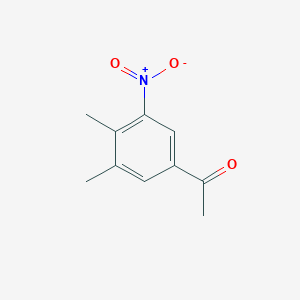
3',4'-Dimethyl-5'-nitroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dimethyl-5’-nitroacetophenone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, characterized by the presence of two methyl groups and a nitro group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-5’-nitroacetophenone typically involves nitration of 3’,4’-dimethylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and acetic anhydride . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-5’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
3’,4’-Dimethyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3’,4’-Dimethyl-5’-aminoacetophenone.
Substitution: Halogenated or sulfonated derivatives of 3’,4’-Dimethyl-5’-nitroacetophenone.
Oxidation: 3’,4’-Dimethyl-5’-carboxyacetophenone.
科学的研究の応用
3’,4’-Dimethyl-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are employed in multicomponent reactions to create complex molecular structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’,4’-Dimethyl-5’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methyl groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
類似化合物との比較
Similar Compounds
3’,4’-Dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3’,4’-Dinitroacetophenone: Contains two nitro groups, increasing its reactivity and potential for further chemical modifications.
4’-Methyl-3’-nitroacetophenone: Has only one methyl group, resulting in different steric and electronic effects.
Uniqueness
3’,4’-Dimethyl-5’-nitroacetophenone is unique due to the presence of both methyl and nitro groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and research.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
1-(3,4-dimethyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3 |
InChIキー |
XMIABQVNNUUBRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
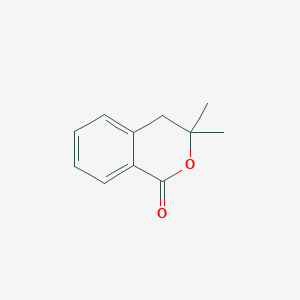
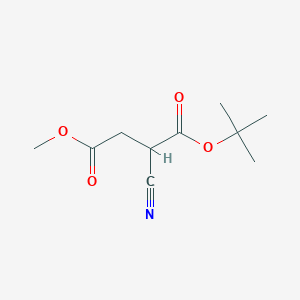
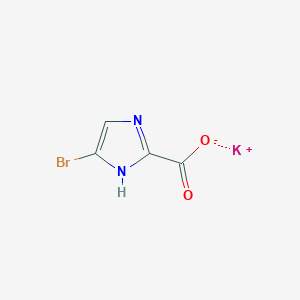
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)

![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
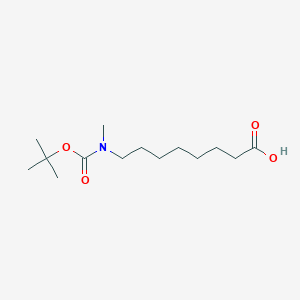
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
